molecular formula C9H15ClFNO4S B6239584 rac-tert-butyl (3R,4S)-3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate, cis CAS No. 2408938-12-3

rac-tert-butyl (3R,4S)-3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate, cis

Cat. No.: B6239584
CAS No.: 2408938-12-3
M. Wt: 287.7
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Description

rac-tert-butyl (3R,4S)-3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate, cis is a complex organic compound that belongs to the class of pyrrolidines. This compound is characterized by its unique stereochemistry and functional groups, which include a chlorosulfonyl group, a fluorine atom, and a tert-butyl ester. The presence of these groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl (3R,4S)-3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate, cis typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via a fluorination reaction, using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Chlorosulfonylation: The chlorosulfonyl group can be introduced by reacting the intermediate with chlorosulfonic acid or a chlorosulfonyl chloride derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, using a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl (3R,4S)-3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate, cis can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

    Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding the corresponding pyrrolidine derivative.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane).

    Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvent (ether, tetrahydrofuran).

    Hydrolysis: Acid (hydrochloric acid), base (sodium hydroxide), solvent (water, methanol).

Major Products Formed

    Sulfonamide Derivatives: Formed from substitution with amines.

    Sulfonate Derivatives: Formed from substitution with alcohols.

    Sulfonothioate Derivatives: Formed from substitution with thiols.

    Pyrrolidine Derivatives: Formed from reduction reactions.

    Carboxylic Acid: Formed from hydrolysis of the ester group.

Scientific Research Applications

rac-tert-butyl (3R,4S)-3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate, cis has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of diseases involving specific molecular targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-tert-butyl (3R,4S)-3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups, particularly the chlorosulfonyl and fluorine atoms, play a crucial role in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (3R,4S)-3-(chlorosulfonyl)-4-chloropyrrolidine-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    tert-Butyl (3R,4S)-3-(chlorosulfonyl)-4-methylpyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of fluorine.

    tert-Butyl (3R,4S)-3-(chlorosulfonyl)-4-hydroxypyrrolidine-1-carboxylate: Similar structure but with a hydroxyl group instead of fluorine.

Uniqueness

rac-tert-butyl (3R,4S)-3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate, cis is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

2408938-12-3

Molecular Formula

C9H15ClFNO4S

Molecular Weight

287.7

Purity

95

Origin of Product

United States

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